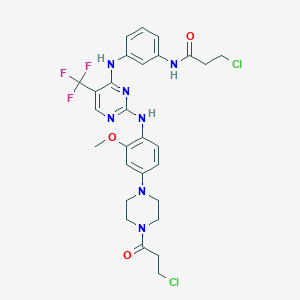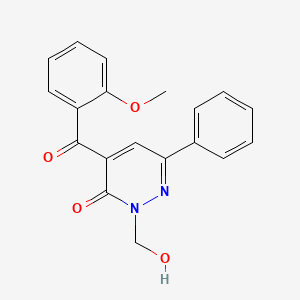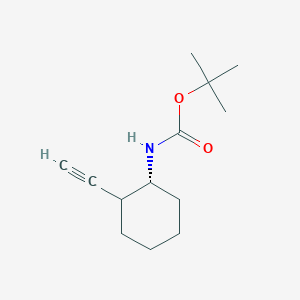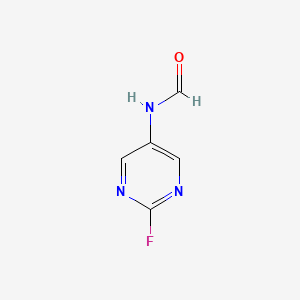
5-(3,4-Dichlorophenyl)pyrimidin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3,4-Dichlorophenyl)pyrimidin-2-amine is an organic compound belonging to the class of phenylpyrimidines. These compounds are characterized by a benzene ring linked to a pyrimidine ring through a carbon-carbon or carbon-nitrogen bond. Pyrimidines are six-membered unsaturated ring compounds composed of carbon and nitrogen, and they are found throughout nature in various forms with nitrogen atoms at positions 1 and 3 . This compound has significant chemical and biological activities, making it of interest in various fields of research.
Vorbereitungsmethoden
The synthesis of 5-(3,4-Dichlorophenyl)pyrimidin-2-amine typically involves the reaction of 3,4-dichloroaniline with a pyrimidine derivative under specific conditions. One common method involves the use of a catalytic amount of hydrochloric acid (HCl) to facilitate the reaction . The reaction conditions often include heating the mixture to reflux to ensure complete reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
5-(3,4-Dichlorophenyl)pyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Wissenschaftliche Forschungsanwendungen
5-(3,4-Dichlorophenyl)pyrimidin-2-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds.
Biology: This compound has shown potential in biological studies due to its ability to interact with biological molecules.
Medicine: It is being investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Wirkmechanismus
The mechanism by which 5-(3,4-Dichlorophenyl)pyrimidin-2-amine exerts its effects involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
5-(3,4-Dichlorophenyl)pyrimidin-2-amine can be compared with other similar compounds such as:
- 4-(2,4-Dichlorophenyl)-5-phenyldiazenyl-pyrimidin-2-amine
- 5-(2,3-Dichlorophenyl)-N-(pyridin-4-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine These compounds share structural similarities but may differ in their chemical reactivity and biological activities. The unique substitution pattern on the phenyl ring of this compound contributes to its distinct properties .
Eigenschaften
Molekularformel |
C10H7Cl2N3 |
|---|---|
Molekulargewicht |
240.09 g/mol |
IUPAC-Name |
5-(3,4-dichlorophenyl)pyrimidin-2-amine |
InChI |
InChI=1S/C10H7Cl2N3/c11-8-2-1-6(3-9(8)12)7-4-14-10(13)15-5-7/h1-5H,(H2,13,14,15) |
InChI-Schlüssel |
ANMMGKUQCHGCRW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1C2=CN=C(N=C2)N)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![5H-Pyrano[2,3-d]pyrimidin-7(6H)-one](/img/structure/B13101159.png)
![4-Amino-6,7,7-trimethyl-6,7-dihydro-1H-pyrrolo[3,4-d]pyrimidine-2(5H)-thione](/img/structure/B13101165.png)

![7-Amino-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-ol](/img/structure/B13101180.png)
![copper;sodium;4-[10,15,20-tris(4-sulfonatophenyl)porphyrin-22,24-diid-5-yl]benzenesulfonate](/img/structure/B13101189.png)


